N-(4-butylphenyl)cyclopentanecarboxamide
Description
N-(4-butylphenyl)cyclopentanecarboxamide (CAS No. 1024253-13-1) is a cyclopentanecarboxamide derivative with the molecular formula C₂₂H₂₇NO and a molecular weight of 321.5 g/mol . Its structure comprises a cyclopentane ring substituted with a phenyl group at the 1-position and an amide-linked 4-butylphenyl moiety.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-(4-butylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-2-3-6-13-9-11-15(12-10-13)17-16(18)14-7-4-5-8-14/h9-12,14H,2-8H2,1H3,(H,17,18) |
InChI Key |
PVNKBSGFSAQDLU-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCCC2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CCCC2 |
solubility |
1.9 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-butylphenyl)cyclopentanecarboxamide with five analogs, focusing on substituent effects , physicochemical properties , and synthetic yields .
Table 1: Key Properties of Cyclopentanecarboxamide Derivatives
*Molecular weight calculated based on substituents.
Substituent Effects on Physicochemical Properties
- Its molecular weight (321.5 g/mol) exceeds typical drug-like molecules, which may limit bioavailability .
- N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide : The 4-methoxyphenyl substituent provides moderate electron-donating effects, likely improving stability compared to electron-withdrawing groups (e.g., bromine) .
- Hydrazine-carbonothioyl derivatives: The thioamide and acyl hydrazine moieties (e.g., phenoxyacetyl, benzoyl) introduce hydrogen-bonding and π-stacking capabilities, as reflected in their moderate-to-high melting points (148–201°C) .
Structural and Functional Divergence
- Lipophilicity : The butylphenyl derivative is more lipophilic than the methoxyphenyl or hydrazine-thioamide analogs, which could influence pharmacokinetic profiles.
- Electronic Effects : Bromine (electron-withdrawing) vs. methoxy/butyl (electron-donating) groups modulate the electrophilicity of the carboxamide core, affecting reactivity and intermolecular interactions.
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